Triserine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Triserine can be synthesized through a series of peptide coupling reactions. The process typically involves the protection of the amino and hydroxyl groups of serine, followed by the stepwise coupling of the serine residues. Common reagents used in these reactions include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling agents such as N-hydroxysuccinimide (NHS). The reaction conditions often require anhydrous solvents and inert atmospheres to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the first amino acid to a solid resin and sequentially adding protected amino acids. The final product is then cleaved from the resin and purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Triserine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of serine residues.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous solutions.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide-linked peptides, while substitution reactions can introduce various functional groups into the this compound structure.
Scientific Research Applications
Triserine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein structure and function, particularly in the formation of secondary structures like β-sheets and α-helices.
Medicine: Investigated for its potential therapeutic applications, including as a component of peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a stabilizing agent in various formulations.
Mechanism of Action
The mechanism by which triserine exerts its effects is primarily through its interactions with other biomolecules. The hydroxyl and amino groups of serine residues can form hydrogen bonds and ionic interactions with target molecules, influencing their structure and function. This compound can also participate in enzymatic reactions, serving as a substrate or inhibitor depending on the context.
Comparison with Similar Compounds
Serine: A single amino acid with similar functional groups but lacking the tripeptide structure.
Glycine-Serine-Glycine: A tripeptide with glycine residues flanking a central serine, differing in its structural and functional properties.
Uniqueness: Triserine’s uniqueness lies in its tripeptide structure, which imparts distinct chemical and biological properties. The presence of three serine residues allows for multiple points of interaction with other molecules, enhancing its versatility in various applications.
Properties
IUPAC Name |
2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O7/c10-4(1-13)7(16)11-5(2-14)8(17)12-6(3-15)9(18)19/h4-6,13-15H,1-3,10H2,(H,11,16)(H,12,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJCEKXQUJQNNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592706 | |
Record name | Serylserylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6620-98-0 | |
Record name | Serylserylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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